
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring via a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
作用機序
The mechanism of action of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The naphthalene ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
類似化合物との比較
Similar Compounds
®-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different physical properties compared to its enantiomer or other derivatives.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
(2S)-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-4-10-16-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14,16H,4,9-10H2,(H,17,18)/t14-/m0/s1 |
InChIキー |
YPXVWCQDOMAVKQ-AWEZNQCLSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CC(NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)

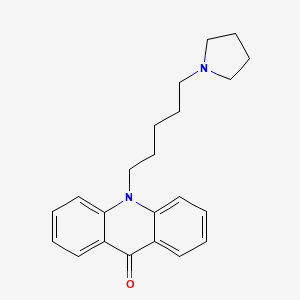
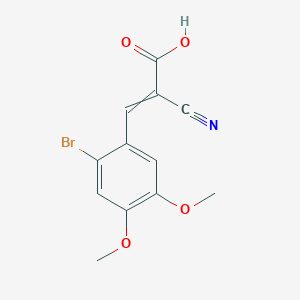
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)
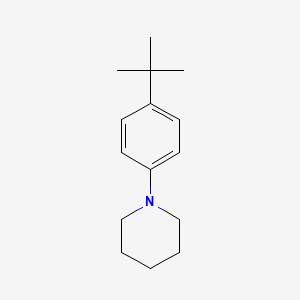
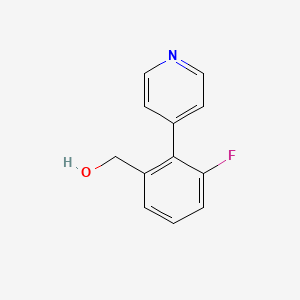
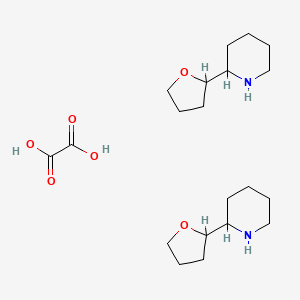

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)
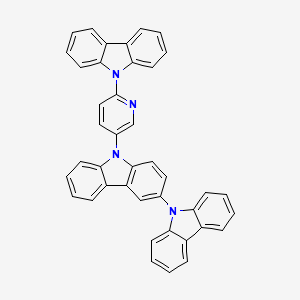
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
